molecular formula C18H23N3O2S B2531233 2,2-dimethyl-N-(4-{[(1-phenylethyl)carbamoyl]methyl}-1,3-thiazol-2-yl)propanamide CAS No. 923164-63-0

2,2-dimethyl-N-(4-{[(1-phenylethyl)carbamoyl]methyl}-1,3-thiazol-2-yl)propanamide

Cat. No.: B2531233
CAS No.: 923164-63-0
M. Wt: 345.46
InChI Key: UGJSTKWPJILWSJ-UHFFFAOYSA-N
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Description

2,2-dimethyl-N-(4-{[(1-phenylethyl)carbamoyl]methyl}-1,3-thiazol-2-yl)propanamide is a complex organic compound that features a thiazole ring, a phenylethyl group, and a propanamide moiety

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-N-(4-{[(1-phenylethyl)carbamoyl]methyl}-1,3-thiazol-2-yl)propanamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the phenylethyl group via a nucleophilic substitution reaction. The final step involves the formation of the propanamide moiety through an amide coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-N-(4-{[(1-phenylethyl)carbamoyl]methyl}-1,3-thiazol-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the thiazole ring or the amide moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents on the thiazole ring or the phenylethyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure high selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the thiazole ring or the phenylethyl group.

Scientific Research Applications

2,2-dimethyl-N-(4-{[(1-phenylethyl)carbamoyl]methyl}-1,3-thiazol-2-yl)propanamide has several scientific research applications:

    Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may have potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

    2,2-dimethyl-N-(4-{[(1-phenylethyl)carbamoyl]methyl}-1,3-thiazol-2-yl)acetamide: Similar structure but with an acetamide moiety instead of propanamide.

    2,2-dimethyl-N-(4-{[(1-phenylethyl)carbamoyl]methyl}-1,3-thiazol-2-yl)butanamide: Similar structure but with a butanamide moiety instead of propanamide.

Uniqueness

The uniqueness of 2,2-dimethyl-N-(4-{[(1-phenylethyl)carbamoyl]methyl}-1,3-thiazol-2-yl)propanamide lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2,2-dimethyl-N-[4-[2-oxo-2-(1-phenylethylamino)ethyl]-1,3-thiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S/c1-12(13-8-6-5-7-9-13)19-15(22)10-14-11-24-17(20-14)21-16(23)18(2,3)4/h5-9,11-12H,10H2,1-4H3,(H,19,22)(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGJSTKWPJILWSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CC2=CSC(=N2)NC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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